molecular formula C12H24N2O4 B2911005 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1396706-97-0

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2911005
CAS No.: 1396706-97-0
M. Wt: 260.334
InChI Key: YSXJUOMCOOSQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide, also known as OXA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide activates GPR119 by binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This results in the release of insulin from pancreatic beta cells and the regulation of glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, this compound has been found to have other interesting biochemical and physiological effects. It has been shown to increase the release of glucagon-like peptide-1 (GLP-1), a hormone that regulates appetite and glucose metabolism. This compound has also been found to increase the release of cholecystokinin (CCK), a hormone that regulates satiety and digestive processes.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide in lab experiments is its selectivity for GPR119. This allows researchers to study the effects of GPR119 activation without the confounding effects of other receptors. However, one limitation of using this compound is its relatively short half-life, which can complicate experiments that require long-term exposure to the compound.

Future Directions

There are several future directions for the study of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide. One area of research is the development of more potent and selective agonists for GPR119. Another area of research is the investigation of the effects of this compound on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential use of this compound in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, should be explored.

Synthesis Methods

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide can be synthesized using various methods, including the reaction of 2-(2-methoxyethyl)malonamide with 3-hydroxy-4,4-dimethylpentanoyl chloride in the presence of a base. Another method involves the reaction of 3-hydroxy-4,4-dimethylpentanoyl chloride with 2-(2-methoxyethyl)oxalyl chloride in the presence of a base. These methods have been optimized to obtain high yields of this compound.

Scientific Research Applications

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential applications in scientific research. One of the main areas of research is its use as a selective agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is involved in the regulation of glucose homeostasis and has been identified as a potential target for the treatment of type 2 diabetes. This compound has been found to activate GPR119 and increase insulin secretion, making it a promising candidate for the development of new diabetes treatments.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)9(15)5-6-13-10(16)11(17)14-7-8-18-4/h9,15H,5-8H2,1-4H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXJUOMCOOSQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.